5-Ethoxy-2'-deoxyuridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

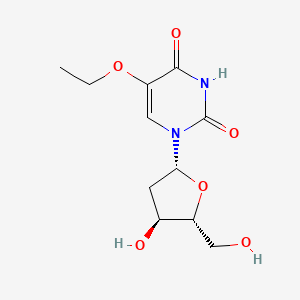

5-Ethoxy-2'-deoxyuridine, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O6 and its molecular weight is 272.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Case Studies

- In Vivo Efficacy : In studies involving HT-29 xenografts in nude mice, the combination therapy of EOdU, FUra, and interferon-alpha resulted in significant tumor regression, with tumors being 72% smaller compared to control groups .

- Cell Line Studies : EOdU has shown effectiveness in various cancer cell lines, including osteosarcoma and glioblastoma, where it induces DNA strand breaks and apoptosis at higher rates than traditional chemotherapeutics like Temozolomide .

Use as a Proliferation Marker

EOdU is employed as a marker for detecting DNA synthesis in proliferating cells. It can be incorporated into newly synthesized DNA strands, allowing researchers to visualize and quantify cell proliferation in both in vitro and in vivo settings .

Comparative Analysis with Other Nucleosides

A comparative analysis shows that EOdU has distinct advantages over other nucleoside analogues such as bromodeoxyuridine (BrdU) in terms of mutagenicity and cellular toxicity. While BrdU has been associated with higher mutation rates, EOdU's profile suggests lower genotoxicity .

| Nucleoside Analogue | Mutagenicity | Cytotoxicity | Applications |

|---|---|---|---|

| This compound (EOdU) | Low | Low | Cancer therapy, cellular proliferation studies |

| Bromodeoxyuridine (BrdU) | High | Moderate | Cell cycle analysis, DNA replication studies |

Potential Side Effects and Safety Considerations

While EOdU shows promise in enhancing chemotherapy efficacy, it is essential to consider its safety profile. Research indicates that EOdU can induce a 'futile' DNA repair cycle leading to increased apoptosis in some contexts . Therefore, careful dosage and administration protocols are necessary to mitigate potential adverse effects.

Análisis De Reacciones Químicas

Enzymatic Hydrolysis and Metabolic Pathways

In biological systems, 5-Ethoxy-2'-deoxyuridine undergoes enzymatic hydrolysis to release 5-ethyluracil and subsequent metabolites :

Metabolic Pathway

-

Dealkylation : Enzymatic cleavage of the ethoxy group yields 5-ethyluracil.

-

Hydroxylation : Further oxidation produces 5-(1-hydroxyethyl)uracil .

Pharmacokinetic Data

| Parameter | Value (Mouse Model) |

|---|---|

| Half-life (i.v.) | <10 min |

| Major Metabolite | 5-Ethyluracil |

| Detection in Blood | Up to 35 min post-injection |

Prodrug Activation via Esterification

The 5'-hydroxyl group can be functionalized to improve lipophilicity and bioavailability. 5'-O-Valeroylation is a notable example :

Reaction Scheme

-

Esterification : Treatment with valeryl chloride in pyridine forms 5'-O-valeryl-5-ethoxy-2'-deoxyuridine.

-

Hydrolysis : In vivo esterases cleave the valeryl group, regenerating the parent compound.

Key Observations

-

The 5'-O-valeryl prodrug exhibits enhanced lipophilicity (partition coefficient P = 1.6 vs. 1.1 for the parent) .

-

Hydrolysis occurs faster than 5,6-dihydro elimination in vivo, favoring sustained release .

Analytical Characterization

Critical spectroscopic and physicochemical properties include:

Spectroscopic Data

| Property | Value |

|---|---|

| Melting Point | 179–181°C |

| 1H NMR (DMSO-d6) | δ 11.38 (NH), 7.58 (H-6), 6.18 (H-1'), 1.23 (OCH2CH3) |

| Purity (HPLC) | ≥95% |

Solubility

Stability Under Physiological Conditions

Propiedades

Fórmula molecular |

C11H16N2O6 |

|---|---|

Peso molecular |

272.25 g/mol |

Nombre IUPAC |

5-ethoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O6/c1-2-18-7-4-13(11(17)12-10(7)16)9-3-6(15)8(5-14)19-9/h4,6,8-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t6-,8+,9+/m0/s1 |

Clave InChI |

RWJGXFUGIXPYLD-NBEYISGCSA-N |

SMILES isomérico |

CCOC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

SMILES canónico |

CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Sinónimos |

5-EOdU 5-ethoxy-2'-deoxyuridine 5-ethoxy-dUrd |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.